1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Overview
Description
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound that features a dichlorophenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell membrane synthesis or function. The imidazole ring can interact with enzymes or receptors, leading to the disruption of essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethane
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoic acid
Uniqueness
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to its specific combination of a dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYBUZMILPYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196862 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46503-52-0 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46503-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046503520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the (benzo[b]thienyl)methyl ether derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in antifungal research?
A1: Research has explored the synthesis and antifungal activity of (benzo[b]thienyl)methyl ethers derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its corresponding oxime. [] This study identified 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (Sertaconazole) as a promising antifungal candidate for further research due to its notable activity. [] This highlights the potential of modifying the this compound structure to develop novel antifungal agents.
Q2: How has "click chemistry" been employed in the study of this compound analogs?
A2: Researchers have utilized Huisgen cycloaddition, a key reaction in "click chemistry," to synthesize a series of this compound (Oxiconazole) analogs containing 1H-1,2,3-triazolyl residues. [] This approach facilitated the efficient creation of diverse analogs by coupling various terminal alkynes with an azido ketoxime precursor derived from this compound. [] This study demonstrates the versatility of "click chemistry" for exploring structure-activity relationships and developing novel compounds with potential biological activity.
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